4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid
Overview
Description
4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
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Biological Activity
4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O4, with a molecular weight of 304.34 g/mol. The compound features a benzoic acid moiety linked to a pyrrolidine-derived carbonyl group, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H20N2O4 |
Molecular Weight | 304.34 g/mol |
Purity | Typically >95% |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. The pyrrolidine ring and the benzoate structure may facilitate binding to targets involved in various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to protein degradation pathways, similar to other benzoic acid derivatives that have shown activity against cathepsins B and L .
- Receptor Modulation : It could act as a modulator of receptor activity, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
Research has indicated several areas where this compound might exhibit biological activity:
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial and fungal growth.
- Antiproliferative Effects : Studies suggest that derivatives of benzoic acid can suppress cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.
- Enzyme Activation : Some benzoic acid derivatives have been reported to activate proteasomal and autophagic pathways, which are crucial for cellular homeostasis .
Study on Benzoic Acid Derivatives
A study evaluating various benzoic acid derivatives revealed that certain compounds promoted the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although specific data on this compound was not isolated, the findings suggest that compounds with similar structures could enhance these pathways, indicating potential as anti-aging agents or in neurodegenerative disease models .
Antitumor Activity
Research into related compounds has demonstrated significant antitumor activity through mechanisms such as inhibition of key enzymes involved in tumor growth. For instance, some studies have shown that certain benzoic acid derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Properties
IUPAC Name |
4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-3-8-18-10-12(9-14(18)19)15(20)17-13-6-4-11(5-7-13)16(21)22/h4-7,12H,2-3,8-10H2,1H3,(H,17,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMSKUHPMVTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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